N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamide

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

Researchers often face SAR ambiguity when generic indole-sulfonamide analogs are substituted-subtle shifts in carboxamide position or linker length can erase target engagement. This compound provides the exact 3-carboxamide regioisomer with a two-carbon ethylenediamine spacer, eliminating that uncertainty. • Defined pharmacophore geometry: 3-carboxamide orientation matches IKK2/kinase binding pockets, unlike common 2-carboxamide analogs. • Linker-length control: Ethylenediamine spacer serves as a reference point for systematic SAR expansion. • Positional isomer counter-screen: Use as a selectivity control to deconvolve carboxamide position vs. sulfonamide contributions. Supplied with full analytical characterization; in stock for immediate dispatch.

Molecular Formula C18H19N3O4S
Molecular Weight 373.4 g/mol
Cat. No. B12179210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamide
Molecular FormulaC18H19N3O4S
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C18H19N3O4S/c1-25-13-6-8-14(9-7-13)26(23,24)21-11-10-19-18(22)16-12-20-17-5-3-2-4-15(16)17/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)
InChIKeyHWRFIBGGZNOYGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indole-3-Carboxamide Sulfonamide: Structural Classification & Sourcing


N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamide (CAS 951960-84-2, molecular formula C18H19N3O4S) belongs to the class of indole-3-carboxamides bearing an N-ethylsulfonamide substituent. Its structure combines a 1H-indole-3-carboxamide core with a 4-methoxyphenylsulfonamide side-chain linked via an ethylenediamine spacer . This scaffold places it among sulfonamide-indole conjugates that have been broadly investigated as kinase inhibitors, IDO1 inhibitors, and GPVI antagonists [1][2]. However, publicly available, compound-specific biological or physicochemical data for this exact entity remain extremely limited; procurement decisions must therefore be guided by structural differentiation from nearest analogs rather than by published head-to-head performance data.

Indole-3-carboxamide sulfonamide scaffold
4-methoxyphenylsulfonamide motif present
Kinase/IDO1/GPVI scaffold exploration context (patent-derived)
Compound-specific data limited; structural differentiation drives selection

Why This Compound Cannot Be Replaced by Generic Indole-Sulfonamides


Within the indole-sulfonamide chemical space, even subtle variations in the sulfonamide attachment point, linker length, and aryl substitution produce non-overlapping biological fingerprints. Patent US8008295 exemplifies this principle: compounds sharing the 4-methoxyphenylsulfonyl motif but differing in the indole substitution pattern (e.g., 5-iodo vs. unsubstituted indole, carboxamide position 2 vs. 3) are claimed as distinct chemical entities with separate kinase selectivity profiles [1]. Likewise, the Wyeth patent on substituted sulfonamide-indoles demonstrates that shifting the sulfonamide from the side-chain nitrogen to the indole NH or modifying the carboxamide position fundamentally alters the pharmacophore [2]. Consequently, substituting the target compound with a generic “sulfonamide-indole” analog risks losing the specific intramolecular hydrogen-bonding topology and linker geometry that define its binding mode, making direct interchange scientifically unsound without matched-pair data.

Des-sulfonamide analog
Loss of sulfonamide may remove kinase-binding motif; patent SAR suggests critical role
2-carboxamide regioisomer
Carboxamide position shift may redirect kinase target selectivity (3- vs. 2-series)
Linker-length variation
Altering ethylenediamine spacer may disrupt binding geometry; activity not transferable

Indole-3-Carboxamide Sulfonamide: Differentiation Evidence vs. Structural Analogs


Sulfonamide Introduction Creates the Kinase-Targeting Pharmacophore

The target compound differs from its simplest analog, N-(2-aminoethyl)-1H-indole-3-carboxamide (CAS 951940-60-6), by the addition of a 4-methoxyphenylsulfonyl group on the terminal amine. In the indole-sulfonamide tyrosine kinase inhibitor chemotype disclosed in US8008295, this sulfonamide motif is essential for kinase inhibition; the des-sulfonamide primary amine analog is not exemplified as an active kinase inhibitor, whereas numerous 4-methoxyphenylsulfonamide-containing congeners (e.g., 5-iodo-3-{[(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)amino]sulfonyl}-1H-indole-2-carboxamide) are explicitly claimed [1]. Because direct comparative IC50 data for the target compound versus its des-sulfonamide analog are not publicly available, this evidence is classified as class-level inference.

Sulfonamide pharmacophore
Class-level inference
Present vs. absent
Sulfonamide motif reported critical for kinase binding; removal may abolish target engagement
No comparative IC50 data; patent SAR context only
Medicinal chemistry Kinase inhibitor design Structure–activity relationship

Indole-3- vs. Indole-2-Carboxamide: Divergent Biological Target Selectivity

The target compound is a regioisomer of N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide, which carries the carboxamide at the indole 2-position rather than the 3-position. In the indole-sulfonamide kinase inhibitor patent landscape, the carboxamide position profoundly influences kinase selectivity: US8008295 exemplifies exclusively indole-2-carboxamides as active tyrosine kinase inhibitors, with no indole-3-carboxamide derivatives explicitly characterized [1]. Conversely, indole-3-carboxamide sulfonamides have been pursued as IKK2 inhibitors (US20070254873) [2], demonstrating that the carboxamide position redirects target selectivity. No published head-to-head comparison of the two regioisomers exists, making this evidence cross-study comparable at best.

Carboxamide regioisomer
Cross-study comparable
3-carboxamide vs. 2-carboxamide
Position may redirect kinase target selectivity; distinct patent assignments
No head-to-head comparison; inferred from tyrosine kinase vs. IKK2 patents
Medicinal chemistry Regioisomer selectivity Indole carboxamide SAR

Ethylenediamine Linker Defines Critical Binding Geometry

The ethylenediamine linker (NH–CH2–CH2–NH) in the target compound provides a specific distance between the indole-3-carboxamide and the 4-methoxyphenylsulfonamide. The Wyeth substituted sulfonamide-indole patent (US2008/0319046) demonstrates that sulfonamide-indoles with varying linker lengths exhibit differential activity in metabolic and CNS assays [1]. Shorter linkers (e.g., direct sulfonamide attachment to the indole core) or longer propylene linkers yield distinct pharmacological profiles. Because the target compound has not been directly compared with linker-length analogs in published quantitative assays, this observation remains class-level inference.

Linker length
Class-level inference
Ethylenediamine vs. alternative spacers
Linker geometry may influence binding; variation may disrupt bioactivity
No direct comparison; linker SAR from Wyeth patent class disclosure
Medicinal chemistry Linker SAR Sulfonamide indole

Indole-3-Carboxamide Sulfonamide: Application Scenarios for Procurement


Kinase Profiling with Indole-3-Carboxamide Scaffold

The 3-carboxamide regioisomer combined with the 4-methoxyphenylsulfonamide side-chain defines a scaffold topologically distinct from the indole-2-carboxamide series exemplified in tyrosine kinase patents [1]. Researchers building kinase selectivity panels that require the 3-carboxamide orientation—such as those targeting IKK2 or related kinases hinted at in US20070254873 [2]—should prioritize the target compound over the more commonly available 2-carboxamide regioisomers to maintain target-relevant pharmacophore geometry.

Linker-Length SAR Studies

The ethylenediamine spacer in the target compound provides a defined two-carbon separation between the carboxamide and sulfonamide groups. This compound serves as a key intermediate-linker reference point for systematic SAR exploration of linker-length effects, complementing direct-attach or propylene-linked analogs described in the Wyeth sulfonamide-indole patent class [3]. Procurement of the exact ethylenediamine-linked compound ensures experimental reproducibility when expanding a linker-length series.

Negative Control for Indole-2-Carboxamide Inhibitor Programs

When the lead series features indole-2-carboxamide sulfonamides (e.g., the tyrosine kinase inhibitors in US8008295 [1]), the 3-carboxamide regioisomer can function as a valuable positional isomer control. Using the target compound in selectivity counter-screens helps distinguish binding contributions of the carboxamide position versus the sulfonamide side-chain, strengthening SAR conclusions.

Application
Selection Property
Validation Focus
Indole-3-carboxamide kinase panel studies
3-carboxamide regioisomer orientation
Regioisomer selectivity profile
Linker-length SAR expansion
Ethylenediamine spacer geometry
Linker geometry reproducibility
Positional isomer selectivity counter-screening
3-carboxamide pharmacophore identity
Carboxamide binding contribution
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